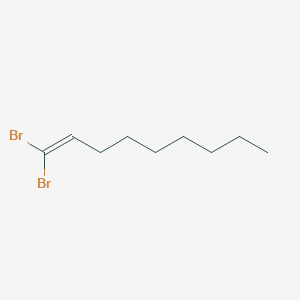![molecular formula C13H23ClN2O3 B14680842 Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate CAS No. 33190-16-8](/img/structure/B14680842.png)
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carbamoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloroethylamine with phosgene to form 2-chloroethyl isocyanate.
Cyclohexane Derivative Preparation: 3-methylcyclohexanecarboxylic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl 3-methylcyclohexanecarboxylate.
Coupling Reaction: The final step involves the reaction of ethyl 3-methylcyclohexanecarboxylate with 2-chloroethyl isocyanate under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexane ring and the carbamoyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidoethyl or thiocyanatoethyl derivatives.
Hydrolysis Products: 3-methylcyclohexanecarboxylic acid and ethanol.
Oxidation and Reduction Products: Various oxidized or reduced forms of the cyclohexane ring and carbamoyl group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Chemical Biology: It can be used in the study of biochemical pathways and mechanisms, particularly those involving carbamoyl and ester functionalities.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Ethyl 1-{[(2-bromoethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-ethylcyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is unique due to the combination of its chloroethyl group, carbamoyl functionality, and the specific substitution pattern on the cyclohexane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
CAS No. |
33190-16-8 |
|---|---|
Molecular Formula |
C13H23ClN2O3 |
Molecular Weight |
290.78 g/mol |
IUPAC Name |
ethyl 1-(2-chloroethylcarbamoylamino)-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23ClN2O3/c1-3-19-11(17)13(6-4-5-10(2)9-13)16-12(18)15-8-7-14/h10H,3-9H2,1-2H3,(H2,15,16,18) |
InChI Key |
XCXXHYFJPSOAQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1)C)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


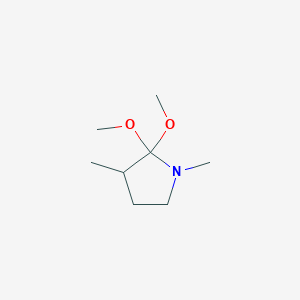
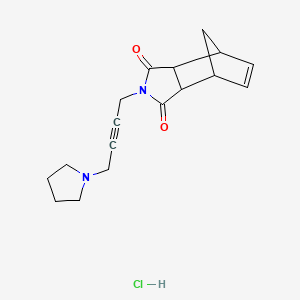
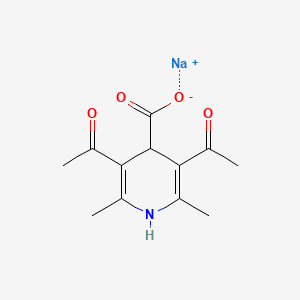
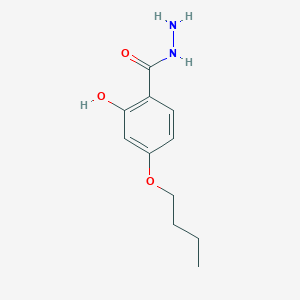
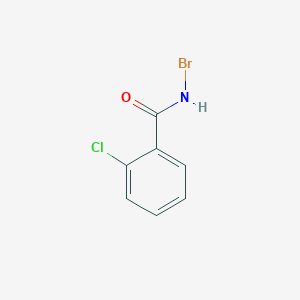
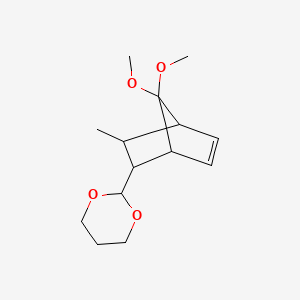
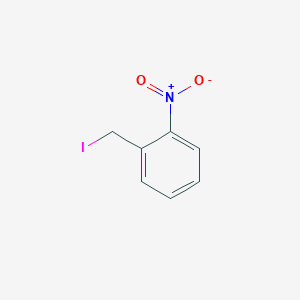

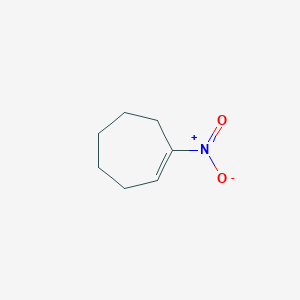
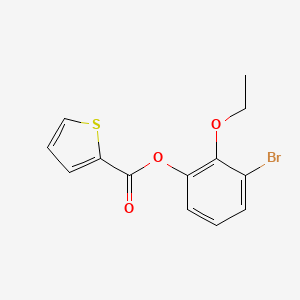
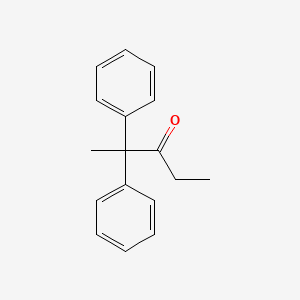
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
